Lipophilicity Advantage Over 8-Methylsulphamoyl Analog (LogP Δ = 0.78)
The target compound exhibits a calculated LogP of 2.02, which is 0.78 log units higher than the 8‑methylsulphamoyl analog (CAS 66410-82-0, LogP = 1.24) [REFS‑1, REFS‑2]. This difference translates to an approximately six‑fold higher theoretical octanol/water partition coefficient, indicating superior membrane permeability potential in passive diffusion assays. Both values were obtained with the same proprietary SIELC algorithm, ensuring methodological consistency [REFS‑1, REFS‑2].
| Evidence Dimension | Calculated logP (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.02 (SIELC algorithm) |
| Comparator Or Baseline | 8-(Methylsulphamoyl)-3,4-dihydro-2H-benzo-1,5-dioxepin-6-carboxylic acid, CAS 66410-82-0, LogP = 1.24 (SIELC algorithm) |
| Quantified Difference | ΔLogP = 0.78 (target ∼6× more lipophilic) |
| Conditions | Calculated logP using SIELC proprietary algorithm (consistent methodology across compounds) |
Why This Matters
A 0.78 logP increase can shift a compound from CNS‑inactive to CNS‑penetrant (optimal CNS logP range ~2–4), directly influencing procurement decisions in neuropharmacology programs.
- [1] SIELC Technologies. 8-(Chlorosulphonyl)-3,4-dihydro-2H-benzo-1,5-dioxepin-6-carboxylicacid. LogP = 2.02. 2018. View Source
- [2] SIELC Technologies. 3,4-Dihydro-8-((methylamino)sulphonyl)-2H-benzo-1,5-dioxepin-6-carboxylic acid. LogP = 1.24. 2018. View Source
